

In-Depth Technical Guide on (R)-DRF053 Dihydrochloride Solubility

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Compound of Interest

Compound Name: (R)-DRF053 dihydrochloride

Cat. No.: B560267

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This technical guide provides comprehensive information on the solubility of **(R)-DRF053 dihydrochloride** in water and dimethyl sulfoxide (DMSO). It is intended for researchers, scientists, and professionals in the field of drug development. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and the mechanism of action of **(R)-DRF053 dihydrochloride** in relevant signaling pathways.

Core Data Presentation: Solubility of (R)-DRF053 Dihydrochloride

The solubility of **(R)-DRF053 dihydrochloride** in aqueous and organic solvents is a critical parameter for its use in in vitro and in vivo studies. The following table summarizes the available quantitative solubility data.

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes
Water	49.04	100	Sonication may be required to achieve complete dissolution[1].
DMSO	49.04	100	Ultrasonic and warming may be necessary for complete dissolution. The hygroscopic nature of DMSO can affect solubility[2].

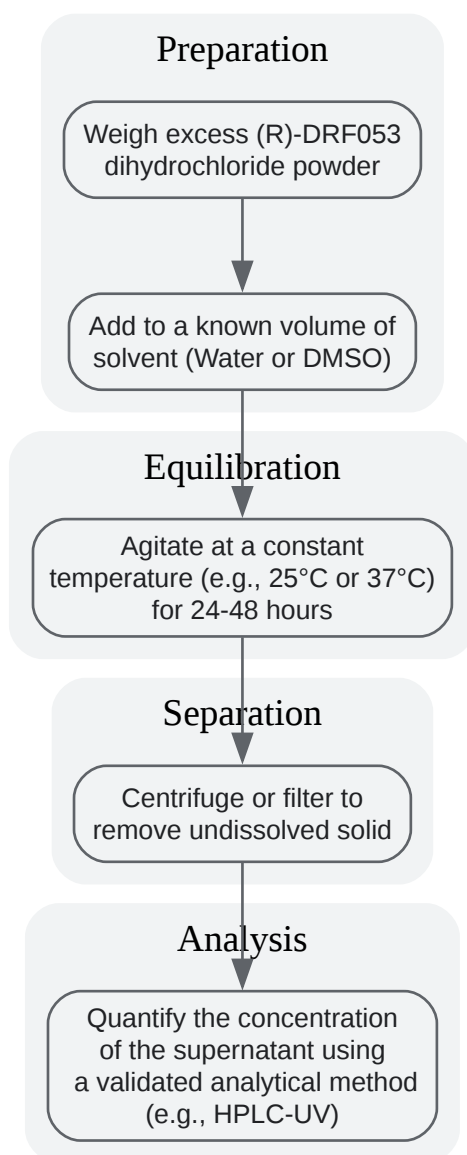
(R)-DRF053 dihydrochloride has a molecular weight of 490.43 g/mol .

Experimental Protocols for Solubility Determination

While specific experimental data for the solubility of **(R)-DRF053 dihydrochloride** is not extensively published, standard laboratory methods can be employed to determine its solubility. The following are detailed protocols for both thermodynamic and kinetic solubility assays.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.



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Caption: Workflow for Thermodynamic Solubility Determination.

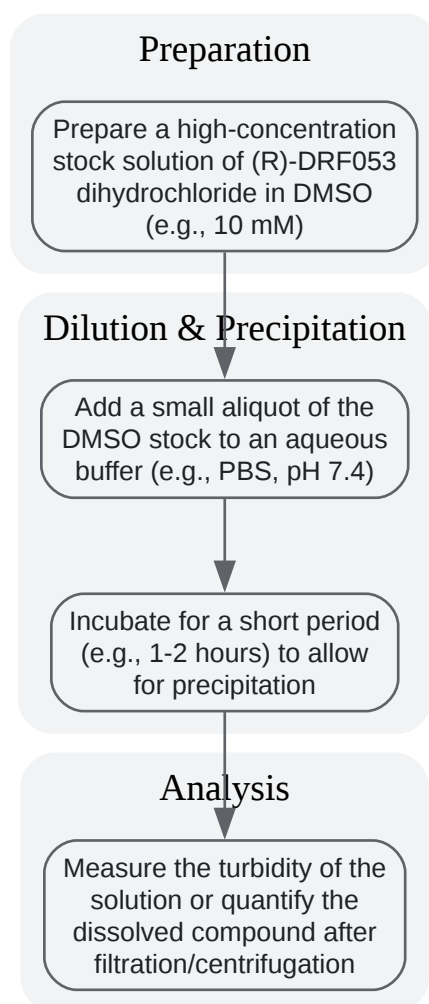
Methodology:

- Preparation of Saturated Solution: Add an excess amount of **(R)-DRF053 dihydrochloride** to a vial containing a precise volume of the test solvent (water or DMSO). The excess solid should be visually apparent.

- **Equilibration:** Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Separation of Undissolved Solid:** After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter.
- **Quantification:** Carefully collect the supernatant and determine the concentration of dissolved **(R)-DRF053 dihydrochloride** using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). A standard calibration curve should be prepared to ensure accurate quantification.

Kinetic Solubility Determination (DMSO Co-solvent Method)

This high-throughput method is often used in early drug discovery to assess the aqueous solubility of compounds initially dissolved in DMSO.



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Caption: Workflow for Kinetic Solubility Determination.

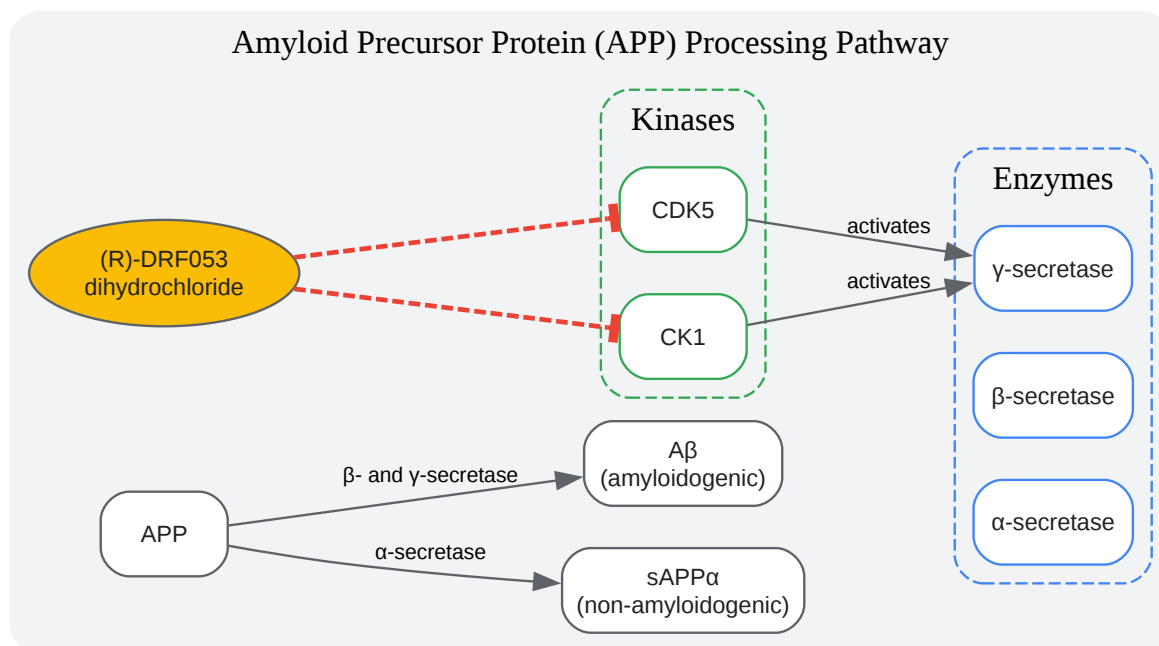
Methodology:

- **Stock Solution Preparation:** Prepare a concentrated stock solution of **(R)-DRF053 dihydrochloride** in 100% DMSO (e.g., 10 mM).
- **Aqueous Dilution:** In a multi-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final concentration of DMSO should be kept low (typically $\leq 1\text{-}2\%$) to minimize its co-solvent effect.

- Incubation and Precipitation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for the precipitation of the compound that is insoluble at that concentration.
- Analysis: The amount of dissolved compound can be determined by several methods. A common approach is to measure the turbidity of the solution using a nephelometer. Alternatively, the plate can be filtered or centrifuged, and the concentration of the compound in the clear supernatant can be quantified by HPLC-UV or LC-MS/MS.

Mechanism of Action and Signaling Pathway

(R)-DRF053 dihydrochloride is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs), with IC₅₀ values of 14 nM for CK1, 220 nM for CDK1/cyclin B1, and 80 nM for CDK5/p25.^{[2][3][4]} Its inhibitory activity on these kinases has implications for various cellular processes, including the production of amyloid-beta (A β), which is a key event in the pathogenesis of Alzheimer's disease.



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Caption: Inhibition of A β Production by (R)-DRF053.

(R)-DRF053 dihydrochloride has been shown to prevent the CK1-dependent production of amyloid-beta in cellular models.[2][3] CK1 and CDK5 can phosphorylate components of the γ -secretase complex, which is one of the enzymes responsible for cleaving the amyloid precursor protein (APP) to generate A β peptides. By inhibiting CK1 and CDK5, **(R)-DRF053 dihydrochloride** can modulate the activity of γ -secretase, thereby reducing the production of A β . This mechanism of action makes **(R)-DRF053 dihydrochloride** a valuable research tool for studying Alzheimer's disease and other neurodegenerative disorders.

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